rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans
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Overview
Description
rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans: is a chemical compound with a complex structure. It is often used in various scientific research fields due to its unique properties and reactivity. The compound is characterized by the presence of a piperidine ring, a hydroxymethyl group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate
- tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrobromide
Uniqueness
rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans is unique due to its specific stereochemistry and the presence of the hydrochloride group. This gives it distinct physical and chemical properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C11H23ClN2O3 |
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Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14;/h8-9,12,14H,4-7H2,1-3H3,(H,13,15);1H/t8-,9-;/m1./s1 |
InChI Key |
YAVGVZXQVDWWBR-VTLYIQCISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)CO.Cl |
Origin of Product |
United States |
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